(2S,3S)-3-Boc-amino-1,2-epoxy-4-phenyl-d5-butane
Description
(2S,3S)-3-Boc-amino-1,2-epoxy-4-phenyl-d5-butane is a deuterated epoxide derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a phenyl substituent. The "d5" designation indicates the substitution of five hydrogen atoms with deuterium, likely located on the phenyl ring or adjacent carbons. This compound is structurally related to non-deuterated analogs such as (2S,3S)-3-Boc-amino-1,2-epoxy-4-phenylbutane (CAS 98737-29-2), which has a molecular formula of C₁₅H₂₁NO₃, a molecular weight of 263.34 g/mol, and is classified as an environmentally hazardous substance (H410) .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOUMXZERMIJK-KHAJQVFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H]2CO2)NC(=O)OC(C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458438 | |
| Record name | tert-Butyl [(1S)-1-[(2S)-oxiran-2-yl]-2-(~2~H_5_)phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856765-76-9 | |
| Record name | tert-Butyl [(1S)-1-[(2S)-oxiran-2-yl]-2-(~2~H_5_)phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S)-3-Boc-amino-1,2-epoxy-4-phenyl-d5-butane is a chiral compound with significant potential in medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino function and an epoxy group, which are crucial for its biological activity. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.33 g/mol
- CAS Number : 98737-29-2
- IUPAC Name : tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The epoxy group is known to react with nucleophiles, potentially leading to the inhibition of enzymes or receptors involved in disease processes.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for several key enzymes:
- γ-secretase Inhibitors : This compound has been explored as a precursor for developing γ-secretase inhibitors, which are significant in Alzheimer's disease research due to their role in amyloid precursor protein processing.
- β-secretase Inhibitors : It has also been used in the synthesis of β-secretase inhibitors, targeting another pathway involved in amyloid plaque formation.
Biological Activity Data
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | γ-secretase | |
| Enzyme Inhibition | β-secretase | |
| Potential Anticancer | Inhibitory effects on cancer cell lines |
Case Studies
Several studies have investigated the biological activity of related compounds and their implications for drug development:
-
Anticancer Activity : A study demonstrated that derivatives of epoxy compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound as an anticancer agent.
"Compounds with epoxy moieties showed promising anticancer activity through mechanisms involving apoptosis induction."
- Neuroprotective Effects : Related compounds have shown neuroprotective effects in models of neurodegeneration, indicating that this compound could be beneficial in treating neurodegenerative diseases.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. Its structure includes an epoxy group, which is crucial for its reactivity in various chemical transformations.
Synthesis of Peptidomimetics
One of the primary applications of (2S,3S)-3-Boc-amino-1,2-epoxy-4-phenyl-d5-butane is in the synthesis of peptidomimetics. These compounds mimic the structure and function of peptides but offer improved stability and bioavailability. Specifically:
- Hydroxyethyl urea peptidomimetics : These have been identified as potent inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease pathology .
- Arylsulfonamide derivatives : The compound serves as a precursor for synthesizing arylsulfonamide derivatives that exhibit various biological activities .
HIV Protease Inhibitors
Research has demonstrated that derivatives synthesized from this compound can act as inhibitors of HIV protease. These compounds have shown promising results against both wild-type HIV and mutant strains resistant to existing protease inhibitors . The incorporation of this compound into the design of new inhibitors is critical for addressing drug resistance in HIV treatment.
Drug Development
The compound's ability to form various derivatives makes it a valuable tool in drug discovery:
- β-secretase inhibitors : By incorporating hydroxyethylamine isosteres into its structure, researchers have developed β-secretase inhibitors that may help reduce amyloid plaque formation associated with Alzheimer's disease .
Case Studies
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The epoxide group undergoes regioselective nucleophilic attack, influenced by steric and electronic factors from the Boc-protected amine and phenyl substituents. Common reactions include:
The stereochemistry at C2 and C3 directs nucleophilic attack to the less hindered epoxide carbon, preserving chiral integrity in products .
Hydrogenation and Deuterium Exchange
The deuterated phenyl group (d5) participates in catalytic hydrogenation and isotope-exchange reactions:
-
Deuterium Retention : Under mild H₂/Pd-C conditions, the C4-phenyl-d5 group retains >95% deuterium incorporation, while the epoxide ring is reduced to a vicinal diol .
-
Acid-Mediated Exchange : Treatment with DCl in D₂O replaces labile α-hydrogens adjacent to the amine with deuterium, enhancing metabolic stability in drug candidates .
Deprotection and Functionalization of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions, enabling subsequent modifications:
-
HCl/Dioxane : Rapid deprotection (1 hr, RT) yields the free amine, which is immediately acylated or sulfonated to form peptidomimetics .
-
TFA/CH₂Cl₂ : Mild cleavage (0°C, 30 min) preserves the epoxide ring, allowing sequential functionalization .
Role in Enzyme Inhibition Mechanisms
The compound’s derivatives act as transition-state mimics in protease inhibition:
-
HIV-1 Protease : The epoxide-derived hydroxyethylamine moiety mimics the tetrahedral intermediate of substrate cleavage, achieving Ki values <1 nM .
-
γ-Secretase : Incorporation into hydroxyethyl urea peptidomimetics disrupts amyloid-β production, with IC₅₀ values of 2–10 nM .
Stability and Reactivity Data
| Property | Value/Condition | Source |
|---|---|---|
| Epoxide Ring Stability | Stable in neutral pH; hydrolyzes at pH <3 or >10 | |
| Thermal Decomposition | Onset: 210°C (DSC) | |
| Solubility | 25 mg/mL in CHCl₃; <1 mg/mL in H₂O |
This compound’s versatility in nucleophilic reactions, stereochemical fidelity, and role in enzyme inhibition underscore its importance in medicinal chemistry. Its synthetic accessibility and modular reactivity make it indispensable for developing antiviral and neurodegenerative disease therapeutics.
Comparison with Similar Compounds
Key Properties (Non-Deuterated Analog):
| Property | Value |
|---|---|
| CAS Number | 98737-29-2 |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.34 g/mol |
| Storage Conditions | Ambient temperatures |
| Hazard Classification | H410 (toxic to aquatic life) |
Structural Analog: Non-Deuterated Epoxide (CAS 98737-29-2)
The non-deuterated parent compound serves as the closest analog. Key differences include:
- Molecular Weight : The deuterated form (d5) will have a marginally higher molecular weight (~268 g/mol) due to deuterium substitution.
- Stability : Deuteration often enhances metabolic stability via the kinetic isotope effect, reducing enzymatic degradation rates. This makes the d5 variant preferable in pharmacokinetic or tracer studies.
- Analytical Applications: Deuterated compounds are used as internal standards in mass spectrometry due to distinct isotopic signatures, whereas the non-deuterated form lacks this utility .
Stereoisomeric Variants
Epoxides are highly sensitive to stereochemistry. For example:
- (2R,3R)-isomer : Opposite stereochemistry may reduce or eliminate biological activity, as seen in other epoxide-based inhibitors (e.g., protease inhibitors).
- (2S,3R)- or (2R,3S)-diastereomers : Altered spatial arrangement could impact reactivity or binding affinity in synthetic pathways.
Safety Note: All stereoisomers of this compound likely share similar hazards (e.g., H410) due to the reactive epoxide moiety .
Functional Group Modifications
a) Boc-Protected vs. Free Amine
Removing the Boc group yields a primary amine, which increases reactivity and toxicity. For example:
- Free Amine Analog : More prone to oxidation or nucleophilic reactions, requiring stringent handling.
- Boc Protection : Enhances stability and solubility in organic solvents, facilitating synthetic applications .
b) Alternative Protecting Groups
- Fmoc-protected analogs : Offer orthogonal protection strategies in solid-phase peptide synthesis but require UV light or piperidine for deprotection, unlike the acid-labile Boc group.
- Acetyl-protected analogs : Less bulky but offer lower stability under basic conditions.
Substituent Variations
- Phenyl vs. Alkyl Groups : Replacing the phenyl group with alkyl chains (e.g., methyl, ethyl) reduces aromatic interactions in drug-receptor binding but may improve hydrophobicity.
- Halogenated Derivatives : Introducing halogens (e.g., Cl, F) could enhance electrophilicity of the epoxide, increasing toxicity and reactivity .
Preparation Methods
Detailed Stepwise Preparation Method
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Active Ester Formation | N-tert-butyloxycarbonyl-L-phenylalanine condensed with substituted phenol (e.g., p-nitrophenol) using condensing agents such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and catalysts like 4-dimethylaminopyridine (DMAP) or pyridine | Formation of active ester intermediate (Compound 15) with optimized molar ratios: 1 (Boc-L-phenylalanine): 1.1-1.5 (phenol): 1.0-2.0 (condensing agent): 0.1-0.2 (catalyst) |
| 2 | Sulfoxide Ylide Intermediate Formation | Reaction of active ester 15 with sulfoxide ylide reagents such as trimethyl sulfoxide iodide, bromide, or chloride in the presence of alkali bases (e.g., sodium methoxide, potassium tert-butoxide) | Formation of sulfoxide ylide intermediate (Compound 16) with molar ratios: 1 (ester): 1.0-3.0 (ylide): 1.0-5.0 (base) |
| 3 | Halogenated Ketone Intermediate Formation | Reaction of sulfoxide ylide intermediate 16 with halogen salts (LiCl, LiBr, NaCl, KBr, etc.) under catalysis by acids such as methanesulfonic acid or p-toluenesulfonic acid, at reflux (~70 °C) | Formation of halogenated ketone intermediate (Compound 6) with molar ratios: 1 (ylide): 1.0-2.0 (halide salt) |
| 4 | Reduction to Halogenated Alcohol | Reduction of halogenated ketone intermediate 6 using alcohols (isopropanol, methanol, ethanol, tert-butanol) catalyzed by aluminum alkoxides (e.g., aluminum isopropoxide) | Formation of halogenated methanol intermediate (Compound 7) |
| 5 | Cyclization to Epoxide | Treatment of halogenated methanol intermediate 7 with alkali bases (NaOH, KOH, sodium or potassium alkoxides) at controlled molar ratios (1:1-5) to induce dehydrohalogenation and ring closure | Formation of target epoxide (2S,3S)-3-Boc-amino-1,2-epoxy-4-phenylbutane |
Reaction Conditions and Optimization
- Condensing Agents and Catalysts: Dicyclohexylcarbodiimide and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride are effective condensing agents, with 4-dimethylaminopyridine as a catalyst enhancing ester formation efficiency.
- Substituted Phenols: p-Nitrophenol, p-chlorophenol, p-bromophenol, p-fluorophenol, and pentafluorophenol have been employed to optimize active ester formation.
- Bases for Ylide Formation: Sodium methoxide, sodium ethoxide, potassium tert-butoxide, and others are used to generate the sulfoxide ylide intermediate efficiently.
- Halogen Salts and Acid Catalysts: Lithium chloride, lithium bromide, sodium iodide, and tetrabutylammonium halides serve as halogen sources, with methanesulfonic acid or p-toluenesulfonic acid catalyzing halogenation.
- Reduction Catalysts: Aluminum isopropoxide and related aluminum alkoxides catalyze the reduction of the halogenated ketone to the corresponding alcohol.
- Cyclization Bases: Strong bases such as sodium hydroxide, potassium tert-butoxide, or sodium isopropoxide facilitate epoxide ring closure by elimination of hydrohalic acid.
Comparative Analysis of Preparation Routes
| Aspect | Diazomethane Route | Sulfoxide Ylide Route (Preferred) |
|---|---|---|
| Starting Material | L-Phenylalanine | N-Boc-L-phenylalanine |
| Key Intermediate | Diazoketone | Sulfoxide ylide |
| Reagents | Diazomethane (toxic, explosive) | Trimethyl sulfoxide halides (safer) |
| Reaction Complexity | Requires specialized equipment | Safer, more controllable |
| Yield | High but safety concerns | High yield with easier scale-up |
| Industrial Suitability | Limited due to hazards | Suitable for industrial production |
The sulfoxide ylide route is favored industrially due to safety, operational simplicity, and cost-effectiveness.
Representative Experimental Data (Yield and Purity)
| Step | Compound | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Active Ester Formation | Compound 15 | ~78-81 | ~89-90 | Yellow solid |
| Halogenated Ketone Formation | Compound 6 | ~86-89 | ~94-97 | Pale brown solid |
| Final Epoxide Product | (2S,3S)-3-Boc-amino-1,2-epoxy-4-phenylbutane | Not specified | High purity | Confirmed by NMR |
Additional Notes
- The structural formula is the authoritative reference for stereochemistry and nomenclature.
- The method has been patented and described in detail in Chinese patent CN113004227A (2021), which provides comprehensive procedural and analytical data.
- The preparation method is adaptable for isotopically labeled analogs such as the deuterium-labeled phenyl-d5 derivative by using suitably labeled starting materials.
- Safety and environmental considerations favor the sulfoxide ylide route over diazomethane-based methods.
Q & A
Q. What are the key considerations for synthesizing (2S,3S)-3-Boc-amino-1,2-epoxy-4-phenyl-d5-butane with high enantiomeric purity?
Synthesis of this compound requires precise stereochemical control. The Boc (tert-butoxycarbonyl) group protects the amine during epoxidation, a critical step to avoid side reactions. Sharpless asymmetric epoxidation or Jacobsen catalysis may be employed to achieve the (2S,3S) configuration. Deuterium labeling (d5) at the phenyl group is typically introduced via hydrogen-deuterium exchange using deuterated reagents or intermediates. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (>99% for pharmaceutical intermediates) .
Q. How can researchers characterize the structural and isotopic integrity of this compound?
- NMR Spectroscopy : The deuterated phenyl group (d5) reduces proton signals in -NMR, simplifying analysis of the epoxy and Boc-protected amine regions. -NMR and DEPT-135 confirm carbon environments.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHDNO, expected m/z 268.18) and isotopic distribution.
- X-ray Crystallography : If crystalline, this method resolves absolute stereochemistry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : The compound is classified H410 (toxic to aquatic life). Use fume hoods, nitrile gloves, and sealed containers to prevent inhalation or skin contact. Avoid water contamination during disposal .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Ventilate areas to avoid dust formation .
Advanced Research Questions
Q. How does deuterium labeling (d5) influence metabolic stability in pharmacological studies?
Deuterium at the phenyl group slows cytochrome P450-mediated metabolism via the kinetic isotope effect (KIE), prolonging half-life in vivo. Researchers should compare metabolic pathways of deuterated vs. non-deuterated analogs using LC-MS/MS to quantify metabolites. Note that deuterium’s position (ortho, meta, para) affects metabolic outcomes, necessitating regioselective labeling .
Q. What role does the epoxide moiety play in ring-opening reactions for drug intermediate synthesis?
The strained epoxide undergoes nucleophilic attack (e.g., by amines, alcohols) to form β-amino alcohols or ethers, key steps in synthesizing protease inhibitors like Atazanavir. Reaction conditions (pH, solvent) dictate regioselectivity:
Q. How can researchers resolve contradictions in chiral purity data between HPLC and polarimetry?
Discrepancies arise from:
- Impurities : Non-chiral contaminants skew polarimetry but not HPLC. Use preparative HPLC to isolate enantiomers.
- Solvent Effects : Polarimetry readings vary with solvent polarity; standardize solvents (e.g., ethanol) for consistency.
- Calibration Errors : Validate HPLC columns with certified chiral standards. Cross-validate with -NMR using chiral shift reagents (e.g., Eu(hfc)) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
